3-Fluoro-2-(hydrazinylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-(hydrazinylmethyl)phenol is an organic compound that features a fluorine atom, a hydrazinylmethyl group, and a phenolic hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(hydrazinylmethyl)phenol typically involves the introduction of the hydrazinylmethyl group to a fluorophenol derivative. One common method is the nucleophilic aromatic substitution reaction, where a fluorophenol reacts with a hydrazine derivative under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(hydrazinylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The hydrazinylmethyl group can be reduced to form amines.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
3-Fluoro-2-(hydrazinylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(hydrazinylmethyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The hydrazinylmethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenol: Lacks the hydrazinylmethyl group, making it less versatile in terms of chemical reactivity.
2-Hydrazinylmethylphenol: Lacks the fluorine atom, which may affect its lipophilicity and stability.
4-Fluoro-2-(hydrazinylmethyl)phenol: Similar structure but with the fluorine atom in a different position, which can influence its reactivity and biological activity.
Uniqueness
3-Fluoro-2-(hydrazinylmethyl)phenol is unique due to the presence of both the fluorine atom and the hydrazinylmethyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H9FN2O |
---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
3-fluoro-2-(hydrazinylmethyl)phenol |
InChI |
InChI=1S/C7H9FN2O/c8-6-2-1-3-7(11)5(6)4-10-9/h1-3,10-11H,4,9H2 |
InChI Key |
BVCRMWNEQUEMGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.